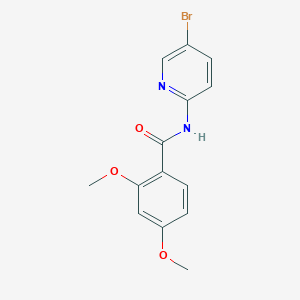![molecular formula C21H19ClN2O3 B243788 N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide](/img/structure/B243788.png)
N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide, also known as CPN, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. CPN belongs to the class of naphthamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
作用機序
The mechanism of action of N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. Studies have shown that N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide can inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has also been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
実験室実験の利点と制限
N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has several advantages for lab experiments, including its synthetic accessibility, high yield and purity, and potential therapeutic applications. However, there are also some limitations to its use in lab experiments. N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has not been extensively tested in vivo, and its safety and toxicity profile are not well established.
将来の方向性
There are several future directions for research on N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for cancer. Further research is needed to fully understand the mechanism of action of N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide and its potential therapeutic applications. In addition, more studies are needed to establish the safety and toxicity profile of N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide in vivo.
合成法
The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide involves the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to obtain 2-chloro-5-propionylamino benzoic acid. The resulting compound is then reacted with 3-methoxy-2-naphthoyl chloride in the presence of a base to obtain N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide. The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been optimized to achieve high yield and purity.
科学的研究の応用
N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been found to exhibit promising therapeutic potential in a range of scientific research applications. One of the most studied areas is its anti-inflammatory activity. Studies have shown that N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has also been found to exhibit antitumor activity, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth. In addition, N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
特性
分子式 |
C21H19ClN2O3 |
|---|---|
分子量 |
382.8 g/mol |
IUPAC名 |
N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3/c1-3-20(25)23-15-8-9-17(22)18(12-15)24-21(26)16-10-13-6-4-5-7-14(13)11-19(16)27-2/h4-12H,3H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
FCVYGIRJCAEBIH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
正規SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)


![N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243723.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B243724.png)
![N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243725.png)
